molecular formula C21H24N2O4 B3002561 N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide CAS No. 899755-05-6

N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cat. No.: B3002561
CAS No.: 899755-05-6
M. Wt: 368.433
InChI Key: JCWOOUZNBIQSEJ-UHFFFAOYSA-N
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Description

N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a synthetic carboxamide derivative featuring a piperidine core substituted with a 3,5-dimethoxybenzoyl group and a phenyl group. The 3,5-dimethoxybenzoyl moiety is a critical pharmacophore, contributing to enhanced binding affinity and selectivity in related compounds .

Properties

IUPAC Name

N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-26-18-13-16(14-19(15-18)27-2)20(24)23(17-9-5-3-6-10-17)21(25)22-11-7-4-8-12-22/h3,5-6,9-10,13-15H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCWOOUZNBIQSEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1)C(=O)N(C2=CC=CC=C2)C(=O)N3CCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide typically involves the following steps:

    Formation of the Benzoyl Intermediate: The starting material, 3,5-dimethoxybenzoic acid, is first converted to its corresponding acid chloride using thionyl chloride or oxalyl chloride.

    Amidation Reaction: The acid chloride is then reacted with N-phenylpiperidine-1-carboxamide in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to form the corresponding alcohol.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of benzyl alcohol derivatives.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

Antiviral Applications

Recent studies have highlighted the effectiveness of compounds related to N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide in inhibiting viral replication, particularly against flaviviruses such as Dengue virus (DENV) and Zika virus (ZIKV).

Case Study: Inhibition of Dengue Virus

A study screened a library of small molecules to identify inhibitors of DENV. Among the candidates, derivatives similar to N-phenylpyridine-3-carboxamide showed promising results:

  • Half Maximal Effective Concentration (EC50) : The identified compounds exhibited EC50 values of 7.1 μM for NPP3C and 6.5 μM for another derivative, demonstrating effective viral inhibition without cytotoxicity at higher concentrations .
  • Mechanism : These compounds specifically target the viral RNA replication step, which is crucial for the lifecycle of the virus .

Cancer Treatment Applications

The piperidine scaffold, which includes N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide, has been explored for its potential in treating various cancers through mechanisms such as inducing cellular senescence.

Case Study: Melanoma Treatment

Research involving piperidine derivatives has shown that certain compounds can induce senescence in melanoma cells:

  • High-throughput Screening : A focused library of piperidine derivatives was screened for their ability to induce senescence-like changes in human melanoma A375 cells. The lead compound demonstrated significant antiproliferative activity with an IC50 value of 0.88 μM .
  • Mechanism of Action : The study found that these compounds led to phenotypic changes indicative of cellular senescence without causing significant cytotoxicity to normal cells, suggesting a targeted approach to cancer therapy .

Structure-Activity Relationships (SAR)

Understanding the structure-activity relationships is crucial for optimizing the efficacy of these compounds. Research has identified key structural features necessary for antiviral and anticancer activities.

CompoundEC50 (μM)IC50 (μM)Activity Type
Compound 11.240.88Senescence Induction
NPP3C7.1>150Antiviral Activity
6A1HI6.5>150Antiviral Activity

Mechanism of Action

The mechanism of action of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional similarities to other piperidine- and benzoyl-containing derivatives allow for meaningful comparisons. Below is a detailed analysis of its properties relative to key analogs.

7-[4-Carbopiperazin-4-(3,5-dimethoxybenzoyl)-yl] Ciprofloxacin Derivative (Compound 5h)

  • Structure: Compound 5h incorporates a 3,5-dimethoxybenzoyl group on a carbopiperazine ring fused to the fluoroquinolone core, whereas the target compound lacks the quinolone scaffold and instead features a standalone piperidine-carboxamide structure .
  • Activity: Compound 5h exhibits potent activity against CRPA (MIC = 0.5 µg/mL) and MRSA (MIC = 1 µg/mL), outperforming ciprofloxacin . The 3,5-dimethoxybenzoyl group in both compounds likely enhances membrane penetration and target binding (e.g., DNA gyrase in bacteria). However, the absence of the fluoroquinolone core in the target compound may limit its intrinsic antibacterial efficacy unless alternative mechanisms are present.

N-Phenylpiperidine-1-carboxamide Derivatives

  • Structural Variations : Analogous compounds with N-phenyl substitutions but lacking the 3,5-dimethoxybenzoyl group (e.g., unsubstituted benzoyl or alkyl variants) generally exhibit reduced antimicrobial activity, underscoring the importance of the methoxy groups in enhancing lipophilicity and target interactions .
  • Pharmacokinetics : Piperidine-carboxamides with bulkier aromatic substituents, such as the 3,5-dimethoxybenzoyl group, often display improved metabolic stability compared to simpler analogs, suggesting favorable pharmacokinetic profiles for the target compound .

Sulfonyl-Substituted Analogs (e.g., Compound 5k)

  • Activity Profile : Compound 5k, a 4-trifluoromethoxybenzenesulfonyl derivative, shows broader-spectrum activity but reduced potency against CRPA (MIC = 2 µg/mL) compared to the 3,5-dimethoxybenzoyl analog (Compound 5h) .
  • Key Difference : The sulfonyl group in 5k may introduce steric hindrance or alter electronic properties, reducing efficacy against specific strains. By contrast, the target compound’s benzoyl group likely maintains a balance between steric accessibility and electronic effects.

Research Implications and Limitations

  • Structural Insights: The 3,5-dimethoxybenzoyl group is a validated pharmacophore for enhancing antimicrobial activity, but its efficacy depends on the core scaffold (e.g., fluoroquinolone vs. piperidine-carboxamide).
  • Knowledge Gaps: While the target compound’s structural features align with bioactive analogs, empirical data on its antimicrobial potency, toxicity, and pharmacokinetics are lacking.

Biological Activity

N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article aims to explore the biological activity of this compound, focusing on its antiproliferative, antioxidant, and antimicrobial properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide consists of a piperidine ring substituted with a phenyl group and a 3,5-dimethoxybenzoyl moiety. The presence of methoxy groups contributes to its lipophilicity and may enhance its interaction with biological targets.

Antiproliferative Activity

Recent studies have demonstrated that derivatives of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide exhibit significant antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), HCT116 (colon cancer), and HEK293 (human embryonic kidney).
  • IC50 Values : The compound showed IC50 values ranging from 3.1 µM to 5.3 µM across different cell lines, indicating potent antiproliferative activity .

Table 1: Antiproliferative Activity of N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Cell LineIC50 (µM)
MCF-73.1
HCT1164.8
HEK2935.3

Antioxidant Activity

The antioxidant capacity of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide was assessed using various assays. The compound demonstrated strong antioxidant activity through mechanisms such as radical scavenging.

  • Assays Conducted : DPPH (2,2-diphenyl-1-picrylhydrazyl) and FRAP (Ferric Reducing Antioxidant Power).
  • Findings : The compound exhibited significant ability to stabilize DPPH radicals and showed enhanced reducing power in the FRAP assay compared to standard antioxidants like BHT .

Antimicrobial Activity

The antimicrobial properties of the compound were evaluated against several bacterial strains:

  • Tested Strains : Staphylococcus aureus (Gram-positive), Escherichia coli (Gram-negative), and Enterococcus faecalis.
  • Minimum Inhibitory Concentrations (MIC) : The compound demonstrated selective antibacterial activity with MIC values around 8 µM against E. faecalis and moderate activity against S. aureus at MIC = 32 µM .

Table 2: Antimicrobial Activity of N-(3,5-Dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide

Bacterial StrainMIC (µM)
Enterococcus faecalis8
Staphylococcus aureus32
Escherichia coliNot determined

The mechanisms underlying the biological activities of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide are multifaceted:

  • Antiproliferative Mechanism : The compound may induce apoptosis in cancer cells through the activation of caspases or by disrupting mitochondrial function.
  • Antioxidant Mechanism : Its ability to scavenge free radicals and reduce oxidative stress is crucial for protecting cells from damage.
  • Antibacterial Mechanism : The compound's lipophilicity allows it to penetrate bacterial membranes effectively, leading to cell lysis or inhibition of growth.

Case Studies

Several studies have highlighted the potential therapeutic applications of N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide:

  • A study focused on its use as a lead compound for developing new anticancer agents due to its selective action against MCF-7 cells .
  • Another investigation revealed its promising profile as an antioxidant agent in various cellular models .

Q & A

Q. What synthetic methodologies are optimal for preparing N-(3,5-dimethoxybenzoyl)-N-phenylpiperidine-1-carboxamide?

A two-step approach is commonly employed:

  • Step 1 : React 3,5-dimethoxybenzoyl chloride with N-phenylpiperidine under anhydrous conditions. Coupling agents like DCC or DIPEA are critical for activating the carboxyl group, minimizing side reactions such as racemization or urethane formation .
  • Step 2 : Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate the carboxamide. Yields typically range from 60–80% depending on stoichiometric ratios and solvent choice . Key Tip: Monitor reaction progress using TLC (Rf ~0.5 in 1:1 EtOAc/hexane) and confirm product identity via 1^1H NMR (e.g., methoxy singlet at δ 3.8 ppm) .

Q. How should researchers characterize this compound’s structural integrity?

  • Spectroscopy : 1^1H/13^13C NMR to verify substitution patterns (e.g., methoxy groups, piperidine ring conformation). IR spectroscopy confirms carboxamide C=O stretch (~1650 cm1^{-1}) .
  • Crystallography : Single-crystal X-ray diffraction (e.g., monoclinic P21_1/c space group) reveals bond lengths (C=O: ~1.22 Å) and dihedral angles between aromatic rings, critical for structure-activity relationship (SAR) studies .
  • Mass Spectrometry : HRMS (ESI+) confirms molecular ion [M+H]+^+ at m/z 423.1912 (calculated for C24_{24}H27_{27}N2_2O4_4) .

Q. What preliminary biological assays are suitable for this compound?

  • Antimicrobial Screening : Disk diffusion assays against S. aureus and E. coli to evaluate inhibition zones, with MIC values compared to standard antibiotics .
  • Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC50_{50} values. Structural analogs show activity in the 10–50 µM range, suggesting potential for optimization .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields or impurities?

  • Contradiction Analysis : If yields drop below 50%, trace water may deactivate coupling agents. Use molecular sieves or switch to DIPEA (less hygroscopic than DCC) to improve efficiency .
  • Byproduct Identification : LC-MS or 1^1H NMR can detect hydrolysis products (e.g., free 3,5-dimethoxybenzoic acid). Adjust stoichiometry (1.2:1 acyl chloride:amine) to suppress side reactions .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

  • Electrophilic Centers : The 3,5-dimethoxybenzoyl group activates the carbonyl carbon for nucleophilic attack. DFT calculations show partial positive charge (Mulliken: +0.32 e) at the carbonyl oxygen, facilitating amide bond formation .
  • Steric Effects : Piperidine’s chair conformation hinders axial attack, favoring equatorial substitution. Crystallographic data (e.g., C-N-C angle: 120°) supports this spatial preference .

Q. How do structural modifications impact biological activity?

  • SAR Studies :
  • Methoxy Groups : Removal reduces lipophilicity (LogP drops from 3.5 to 2.1), decreasing membrane permeability .
  • Piperidine Substitution : N-Methylation enhances metabolic stability but reduces affinity for kinase targets (e.g., IC50_{50} increases from 12 µM to >100 µM) .
    • In Silico Modeling : Docking studies (AutoDock Vina) predict hydrogen bonding between the carboxamide and ATP-binding pockets in PI3Kγ .

Q. How should researchers resolve contradictions in reported biological data?

  • Assay Variability : Discrepancies in IC50_{50} values (e.g., 10 vs. 25 µM) may arise from cell line heterogeneity (e.g., MCF-7 vs. MDA-MB-231). Standardize protocols using CLSI guidelines .
  • Metabolic Interference : Phase I metabolites (e.g., O-demethylated derivatives) can confound results. Use LC-MS/MS to quantify parent compound vs. metabolites in vitro .

Methodological Best Practices

  • Synthesis : Prioritize anhydrous conditions (argon atmosphere) and high-purity reagents to minimize side reactions .
  • Crystallization : Slow evaporation from dichloromethane/hexane (1:3) yields diffraction-quality crystals .
  • Data Reproducibility : Report detailed reaction parameters (e.g., temperature ramp rates, solvent grades) to enable cross-lab validation .

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